molecular formula C14H13NO2 B1374103 (2-Amino-6-methoxyphenyl)(phenyl)methanone CAS No. 461694-83-7

(2-Amino-6-methoxyphenyl)(phenyl)methanone

Cat. No.: B1374103
CAS No.: 461694-83-7
M. Wt: 227.26 g/mol
InChI Key: SMJHAUJCHKCDBX-UHFFFAOYSA-N
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Description

(2-Amino-6-methoxyphenyl)(phenyl)methanone is an organic compound that belongs to the class of benzophenones Benzophenones are known for their diverse applications in various fields, including pharmaceuticals, cosmetics, and organic synthesis

Scientific Research Applications

(2-Amino-6-methoxyphenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential in biological assays and as probes for studying biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-methoxyphenyl)(phenyl)methanone typically involves a multi-step process. One common method starts with the protection of aniline derivatives as acetanilides using acetic anhydride. The protected anilines are then benzoylated with (trichloromethyl)benzene in the presence of aluminum to generate 2-acetamidobenzophenone. Finally, the acetyl group is removed from the amino group to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of catalysts and automated processes can further streamline the production.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-methoxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of (2-Amino-6-methoxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-6-methoxyphenyl)(phenyl)methanone is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both amino and methoxy groups on the aromatic ring provides opportunities for diverse chemical modifications and functionalization.

Properties

IUPAC Name

(2-amino-6-methoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-12-9-5-8-11(15)13(12)14(16)10-6-3-2-4-7-10/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJHAUJCHKCDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274165
Record name (2-Amino-6-methoxyphenyl)phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461694-83-7
Record name (2-Amino-6-methoxyphenyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461694-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-6-methoxyphenyl)phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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